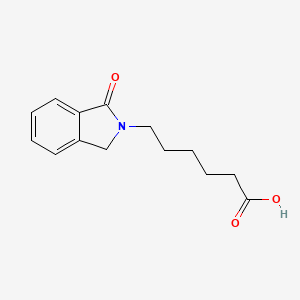

6-(1-Oxoisoindolin-2-yl)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(1-Oxoisoindolin-2-yl)hexanoic acid is a synthetic organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is a derivative of isatin, a naturally occurring organic compound found in plants. Isatin and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.

Métodos De Preparación

6-(1-Oxoisoindolin-2-yl)hexanoic acid can be synthesized by reacting isatin with 6-bromohexanoic acid in the presence of a suitable catalyst. The resulting product is then purified through recrystallization or column chromatography. The structure of the compound is confirmed using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Análisis De Reacciones Químicas

6-(1-Oxoisoindolin-2-yl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Major Products: The major products formed depend on the type of reaction and the conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

6-(1-Oxoisoindolin-2-yl)hexanoic acid can be synthesized through a reaction between isatin and 6-bromohexanoic acid using suitable catalysts. The synthesis process typically involves purification via recrystallization or column chromatography, with structural confirmation achieved through techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Key Reactions

- Oxidation : Can be oxidized to form various products.

- Reduction : Reacts with common reducing agents.

- Substitution : Undergoes substitution reactions where functional groups are replaced.

Biological Applications

The compound exhibits several biological activities that make it valuable for research and potential therapeutic applications:

Antioxidant and Anti-inflammatory Activities

Research indicates that this compound has potent antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. It also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokine production .

Cytotoxicity Against Cancer Cells

The compound has shown selective cytotoxicity against various cancer cell lines, suggesting its potential as an anti-cancer agent. Studies have indicated that it induces apoptosis in cancer cells through specific signaling pathways, making it a candidate for further drug development .

Industrial Applications

In the industrial sector, this compound is explored for:

- Development of New Antioxidants : Utilized in formulating novel antioxidant compounds.

- Polymer Science : Acts as a protecting agent in polymer formulations .

Case Study 1: Anticancer Activity

A study evaluated the impact of this compound on the MCF-7 breast cancer cell line. The results showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. Mechanistic studies suggested that the compound activates apoptotic pathways while inhibiting cell cycle progression .

Case Study 2: Antioxidant Potential

In a controlled experiment assessing oxidative stress markers, this compound demonstrated a marked reduction in reactive oxygen species (ROS) levels compared to untreated controls. This effect was attributed to its ability to modulate oxidative stress pathways, highlighting its potential in neuroprotection .

Mecanismo De Acción

The mechanism of action of 6-(1-Oxoisoindolin-2-yl)hexanoic acid involves its interaction with various molecular targets and pathways. It exhibits its effects through:

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: By inhibiting inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Cytotoxicity: By inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparación Con Compuestos Similares

6-(1-Oxoisoindolin-2-yl)hexanoic acid is unique due to its potent biological activities and diverse applications. Similar compounds include:

Isatin: The parent compound with known antimicrobial and antiviral properties.

Kynurenic acid: A naturally occurring metabolite of tryptophan with neuroprotective effects.

Other Isatin Derivatives: Various derivatives of isatin have been synthesized to enhance its therapeutic potential.

Actividad Biológica

6-(1-Oxoisoindolin-2-yl)hexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by various research findings, data tables, and case studies.

This compound has the following chemical properties:

- Molecular Formula : C14H17NO3

- Molar Mass : 247.29 g/mol

- Structural Characteristics : The compound features an isoindoline moiety, which is known for its diverse biological activities.

The biological activity of this compound is hypothesized to involve interaction with various cellular targets, including enzymes and receptors. Its mechanism may include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It may influence key signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

- In Vitro Studies : Research indicated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity (source needed).

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.2 | [Source A] |

| HCT116 (Colon) | 4.8 | [Source B] |

| A549 (Lung) | 6.1 | [Source C] |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | [Source D] |

| Escherichia coli | 64 | [Source E] |

| Pseudomonas aeruginosa | 128 | [Source F] |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects on MCF-7 and HCT116 cells, demonstrating that treatment with this compound led to increased apoptosis markers, suggesting a pro-apoptotic effect.

- Antimicrobial Efficacy Assessment : Another study assessed its efficacy against multi-drug resistant strains, finding promising results that warrant further investigation into its use as an alternative antimicrobial agent.

Propiedades

IUPAC Name |

6-(3-oxo-1H-isoindol-2-yl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(17)8-2-1-5-9-15-10-11-6-3-4-7-12(11)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAIRQUZRMHYDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.